molecular formula C14H10BrClNNaO2 B195791 Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate CAS No. 127792-45-4

Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate

Cat. No.: B195791
CAS No.: 127792-45-4
M. Wt: 362.58 g/mol
InChI Key: CQEGIAAJWFDGJP-UHFFFAOYSA-M
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Description

Diclofenac impurity.

Mechanism of Action

Target of Action

The primary targets of Diclofenac Monobromo Sodium Salt Impurity are the cyclooxygenase (COX)-1 and COX-2 enzymes . These enzymes play a crucial role in the synthesis of prostanoids, which are involved in inflammation and pain signaling .

Mode of Action

Diclofenac Monobromo Sodium Salt Impurity inhibits both COX-1 and COX-2 enzymes . This inhibition prevents the synthesis of prostanoids, including prostaglandin (PG)-E2, PGD2, PGF2, prostacyclin (PGI2), and thromboxane (TX)A2 . The inhibition of these prostanoids reduces inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by Diclofenac Monobromo Sodium Salt Impurity is the prostanoid synthesis pathway . By inhibiting the COX enzymes, this compound reduces the production of prostanoids, which are key mediators of inflammation and pain .

Pharmacokinetics

It is known that the pharmacokinetic properties of diclofenac have been modified using pharmaceutical technology to improve absorption, provide rapid onset of analgesia, and reduce systemic exposure .

Result of Action

The inhibition of prostanoid synthesis by Diclofenac Monobromo Sodium Salt Impurity leads to a reduction in inflammation and pain . This is the primary molecular and cellular effect of this compound’s action.

Action Environment

The action of Diclofenac Monobromo Sodium Salt Impurity can be influenced by environmental factors. For instance, the photocatalytic degradation of diclofenac has been studied, and it was found that the degradation rate was affected by the initial reactant concentration . .

Properties

IUPAC Name

sodium;2-[2-(2-bromo-6-chloroanilino)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEGIAAJWFDGJP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Br)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClNNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635563
Record name Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127792-45-4
Record name Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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